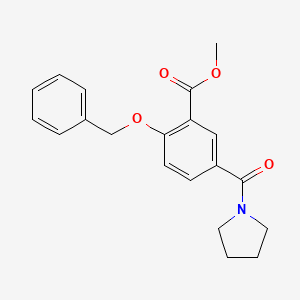
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate
Overview
Description
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a phenylmethyl ether group, and a pyrrolidinylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate typically involves the esterification of 2-hydroxy-5-(1-pyrrolidinylcarbonyl)benzoic acid with methyl alcohol in the presence of an acid catalyst. The phenylmethyl ether group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Common industrial methods include the use of automated reactors and purification systems such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the phenylmethyl ether group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(phenylmethyl)oxy]-5-(1-piperidinylsulfonyl)benzoate
- methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H21NO4 |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
methyl 2-phenylmethoxy-5-(pyrrolidine-1-carbonyl)benzoate |
InChI |
InChI=1S/C20H21NO4/c1-24-20(23)17-13-16(19(22)21-11-5-6-12-21)9-10-18(17)25-14-15-7-3-2-4-8-15/h2-4,7-10,13H,5-6,11-12,14H2,1H3 |
InChI Key |
CQMZYHRZRYHBDW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C(=O)N2CCCC2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














